molecular formula C17H9Cl2F3N2 B8005288 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B8005288
M. Wt: 369.2 g/mol
InChI Key: XEQZNAROUWYBFQ-UHFFFAOYSA-N
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Description

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine is a specialized chemical reagent designed for research and development, particularly in the field of agrochemistry. This compound belongs to a class of 4-phenyl-6-trifluoromethyl-2-aminopyrimidine derivatives that have demonstrated significant potential in fungicidal studies . Structural analogs of this compound have shown excellent and promising fungicidal activity against agriculturally relevant pathogens such as Botrytis cinerea , the causal agent of gray mold . The presence of the trifluoromethyl group on the pyrimidine ring is a critical feature, as this moiety is widely known to enhance the lipophilicity and metabolic stability of bioactive molecules, thereby improving their efficacy and persistence . The specific arrangement of substituents, including the 3,5-dichlorophenyl group at the 6-position, is informed by structure-activity relationship (SAR) studies which indicate that halogen atoms, particularly in specific orientations on the benzene ring, can greatly enhance biological activity . The mechanism of action for this class of compounds is distinct from that of traditional anilinopyrimidine fungicides (e.g., cyprodinil and pyrimethanil), suggesting potential utility in managing resistant fungal strains . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Handling should be performed by qualified professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE). Researchers are encouraged to consult relevant safety data sheets prior to use.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-phenyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F3N2/c18-12-6-11(7-13(19)8-12)14-9-15(17(20,21)22)24-16(23-14)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQZNAROUWYBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for constructing the biaryl framework of this compound. This method typically involves coupling a halogenated pyrimidine intermediate with a boronic acid derivative under palladium catalysis. For 6-(3,5-dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine, the protocol involves:

  • Starting Materials :

    • 4-Chloro-2-phenyl-6-(trifluoromethyl)pyrimidine

    • 3,5-Dichlorophenylboronic acid

  • Catalytic System :

    • Pd(OAc)₂ (0.5–2 mol%)

    • NiXantphos (1.5–3 mol%) as a bidentate ligand

    • K₂CO₃ (2 equiv) as base

  • Solvent : Anhydrous THF/H₂O (9:1 v/v) at room temperature.

A representative procedure from source demonstrates:

"An oven-dried vial charged with 4-chloro-2-phenyl-6-(trifluoromethyl)pyrimidine (0.2 mmol), 3,5-dichlorophenylboronic acid (0.24 mmol), and K₂CO₃ (55 mg) in THF/H₂O undergoes catalysis by Pd(OAc)₂/NiXantphos at RT for 6 h. Purification via silica gel chromatography yields the product in 89–93% purity."

Optimization Parameters

Key variables influencing yield and selectivity include:

ParameterOptimal RangeImpact on Yield
LigandNiXantphos > SPhos+15% yield
Temperature25–30°CMinimizes side products
Boronic Acid Equiv1.2–1.5Prevents homo-coupling
Water Content5–10%Enhances Pd stability

Data from reveal that steric hindrance from the 3,5-dichlorophenyl group necessitates longer reaction times (6–8 h) compared to less substituted analogues (3–4 h).

Nucleophilic Aromatic Substitution (NAS)

Two-Step Chlorination-Trifluoromethylation

This method leverages sequential functionalization of a pyrimidine core:

Step 1: Trifluoromethylation

  • Substrate : 4-Hydroxy-2-phenyl-6-methylpyrimidine

  • Reagent : CF₃SO₂Na (Langlois reagent, 2.89 equiv)

  • Conditions : TBHP (tert-butyl hydroperoxide) in H₂O/EtOAc at 40–50°C

Step 2: Dichlorination

  • Reagents : POCl₃ (5.2 equiv), DIPEA (1.69 equiv)

  • Solvent : n-Butyl acetate at 110–120°C

A patent-derived procedure (, Example 2) details:

"5-Trifluoromethyluracil (40 g) reacts with POCl₃ (128 g) and H₃PO₄ (2.4 g) under DIPEA mediation. Distillation at 87–89°C/55 mbar affords 5-TFP in 72.9% yield with 98% purity."

Challenges and Mitigations

  • Regioselectivity : The 4-position’s electron deficiency directs trifluoromethylation, but competing 5-substitution occurs if temperature exceeds 60°C.

  • Byproduct Formation : Phosphorus oxychloride residuals require careful quenching with HCl/MTBE to avoid exothermic decomposition.

Cyclocondensation Strategies

Biginelli-Type Cyclization

This approach constructs the pyrimidine ring de novo using:

  • Components :

    • 3,5-Dichlorobenzaldehyde

    • 1-Phenyl-1,3-diketone

    • Guanidine hydrochloride

Conditions :

  • HCl (cat.) in EtOH at reflux (78°C)

  • Reaction time: 12–24 h

Yields typically range from 65–78%, though product purity often requires recrystallization from EtOAc/hexane (3:7).

Limitations

  • Functional Group Tolerance : The trifluoromethyl group must be introduced post-cyclization due to the instability of CF₃-containing building blocks under acidic conditions.

  • Scale-Up Issues : Exothermic dimerization of intermediates necessitates controlled addition rates in batch reactors.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances (source) highlight vapor-phase fluorination for large-scale production:

StageConditionsOutput
ChlorinationCl₂ gas, FeF₃ catalyst, 300–350°C2,3,5-Trichloropyridine
FluorinationHF, Cr₂O₃ catalyst, 400°C2,3,5-DCTF (89% GC purity)

This method reduces solvent waste by 70% compared to batch processes but requires specialized nickel alloy reactors to withstand HF corrosion.

Purification Techniques

  • Distillation : Effective for separating 6-(3,5-dichlorophenyl) isomer from 2,4-dichloro byproducts (Δbp = 8–12°C at 55 mbar).

  • Crystallization : MTBE/hexane (1:4) achieves >99% purity but with 10–15% yield loss.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Suzuki-Miyaura85–9395–98High320–400
NAS70–7590–95Moderate280–350
Cyclocondensation65–7888–92Low450–600

Key Findings :

  • Suzuki-Miyaura offers superior regiocontrol but requires expensive Pd catalysts.

  • NAS is cost-effective for small batches but struggles with byproduct management.

  • Industrial-scale fluorination (source ) remains the most sustainable route despite high capital costs.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyrimidine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the pyrimidine ring or the substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that 6-(3,5-dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine demonstrates potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound range from 0.15 to 5.57 µM against these pathogens, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promising antifungal activity. A series of related pyrimidine compounds were synthesized and tested for their fungicidal effects. Some derivatives exhibited higher efficacy than standard antifungal agents like pyrimethanil, particularly against pathogens affecting crops . This suggests potential applications in agricultural fungicides.

Anti-inflammatory and Analgesic Effects

Pyrimidine derivatives are also being studied for their anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, which could lead to new treatments for inflammatory diseases . The specific mechanisms by which 6-(3,5-dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine exerts these effects are still under investigation.

Fungicides

The compound's antifungal properties make it a candidate for developing new agricultural fungicides. Its effectiveness against various fungal strains suggests that it could be used to protect crops from diseases caused by fungi, thereby improving yield and quality .

Herbicides

Research into the herbicidal properties of similar pyrimidine compounds indicates potential applications in weed management. The structural features that confer antimicrobial activity may also play a role in inhibiting weed growth .

Organic Electronics

The unique electronic properties of compounds containing trifluoromethyl groups have led to their exploration in organic electronics. Research has indicated that these compounds can serve as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their high electron affinity and stability make them suitable candidates for enhancing device performance .

Case Studies

Study Application Findings
Study on Antibacterial ActivityMedicinal ChemistryDemonstrated MIC values between 0.15 - 5.57 µM against MRSA .
Evaluation of Antifungal PropertiesAgricultural ChemistryShowed higher fungicidal activity than standard agents like pyrimethanil .
Investigation of Anti-inflammatory EffectsPharmacologyInhibition of pro-inflammatory cytokines observed .
Exploration in Organic ElectronicsMaterial SciencePotential use as electron transport materials in OLEDs .

Mechanism of Action

The mechanism of action of 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of kinases or other enzymes critical for cancer cell proliferation. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent bioactive molecule.

Comparison with Similar Compounds

Variations in Dichlorophenyl Substitution Patterns

The position of chlorine atoms on the phenyl ring significantly impacts steric and electronic properties:

Compound Name Molecular Formula Molecular Weight Key Properties/Notes Evidence ID
6-(2,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine C17H9Cl2F3N2 369.18 Reduced symmetry may lower crystallinity compared to 3,5-dichloro analog
6-(3,4-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine C17H9Cl2F3N2 369.18 Asymmetric Cl placement could hinder binding in target-specific applications
Target Compound : 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine C17H9Cl2F3N2 369.18 Symmetric Cl arrangement enhances stability and electronic uniformity

Substituent Variations on the Pyrimidine Ring

Modifications at position 2 of the pyrimidine ring alter reactivity and solubility:

Compound Name Molecular Formula Molecular Weight Key Properties/Notes Evidence ID
6-(3,5-Dichlorophenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine C12H7Cl2F3N4S 367.18 Thioureido group increases polarity, enhancing solubility in polar solvents
6-(3,5-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine C12H7Cl2F3N2S 339.17 Methylthio group reduces molecular weight, possibly improving bioavailability
Target Compound : 2-Phenyl substitution C17H9Cl2F3N2 369.18 Phenyl group provides lipophilicity, favoring membrane permeability

Key Insight : The phenyl group in the target compound balances lipophilicity and molecular size, making it more suitable for hydrophobic interactions in drug design compared to polar thioureido or smaller methylthio groups .

Functional Group Additions or Replacements

Additional functional groups introduce variability in reactivity and application:

Compound Name Molecular Formula Molecular Weight Key Properties/Notes Evidence ID
6-(3,5-Dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine C11H4Cl2F3IN2 418.97 Iodo substitution increases molecular weight, potentially extending half-life
6-(3,5-Dichlorophenyl)-2-hydrazino-4-(trifluoromethyl)pyrimidine C11H7Cl2F3N4 323.10 Hydrazino group enables salt formation, improving aqueous solubility
6-(3,5-Dimethoxyphenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine C19H15F3N2O2 360.34 Methoxy groups donate electrons, altering electronic density on the pyrimidine ring

Key Insight : Electron-donating groups (e.g., methoxy) in analogs like C19H15F3N2O2 may reduce electrophilicity compared to the target compound’s electron-withdrawing Cl/CF3 groups, impacting reactivity in catalytic processes .

Biological Activity

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine (CAS Number: 1820711-06-5) is a compound that has garnered interest for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this pyrimidine derivative based on diverse research findings.

  • Molecular Formula : C17H9Cl2F3N2
  • Molecular Weight : 369.168 g/mol
  • MDL Number : MFCD16614480
  • Purity : Available in stock with a catalog number J97602 .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine. The compound exhibits notable inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process.

CompoundIC50 (μmol)Reference
Celecoxib0.04 ± 0.01
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine0.04 ± 0.02

The effectiveness of this compound was evaluated through various bioassays, including carrageenan-induced paw edema models in rats, demonstrating significant anti-inflammatory effects comparable to standard treatments like celecoxib .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro tests indicated its effectiveness against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antibacterial agent.

Bacterial StrainMIC (μM)Reference
Staphylococcus aureus0.15 - 5.57
Enterococcus faecalis2.34 - 44.5

These findings suggest that the compound could be a candidate for further development in treating bacterial infections.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is closely related to their structural features. The presence of electron-withdrawing groups such as trifluoromethyl and dichlorophenyl moieties enhances the anti-inflammatory and antimicrobial properties of these compounds.

Key Findings from SAR Studies

  • Substituent Effects : The introduction of electron-releasing substituents on the pyrimidine ring has been shown to increase COX-2 inhibitory activity .
  • Comparative Analysis : Compounds with similar structures but different substituents exhibited varying degrees of biological activity, indicating that specific modifications can optimize efficacy .

Study on Anti-inflammatory Effects

In a controlled study evaluating the anti-inflammatory effects of various pyrimidine derivatives, 6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine was among the most effective compounds tested, significantly reducing inflammatory markers in RAW264.7 macrophage cells .

Antimicrobial Efficacy Assessment

A comprehensive study on the antimicrobial efficacy of this compound revealed that it could inhibit growth in resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to maintain low MIC values across multiple strains suggests its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the common synthetic routes for preparing 6-(3,5-dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, iodopyrimidine intermediates (e.g., 6-(3,5-dichlorophenyl)-2-iodo-4-(trifluoromethyl)pyrimidine) can undergo Suzuki-Miyaura cross-coupling with phenylboronic acids to introduce the phenyl group at the 2-position . Optimized conditions include palladium catalysts (e.g., Pd(PPh₃)₄), inert atmospheres, and elevated temperatures (80–100°C) in polar aprotic solvents like DMF. Yields exceeding 70% are reported when using stoichiometric control of reagents and purified intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers of this compound?

  • ¹H/¹³C NMR : The 3,5-dichlorophenyl substituent produces distinct splitting patterns due to symmetrical substitution (e.g., two equivalent protons in meta positions), whereas para-substituted isomers show asymmetric splitting .
  • IR : The trifluoromethyl group exhibits strong C-F stretching vibrations at 1100–1250 cm⁻¹, and pyrimidine ring vibrations appear near 1600 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 369.1759 (C₁₇H₁₀Cl₂F₃N₂), with fragmentation patterns distinguishing substituent positions .

Q. What are the recommended storage conditions and stability considerations for this compound?

Store at –20°C under inert gas (argon/nitrogen) in amber vials to prevent photodegradation. The compound is sensitive to moisture due to hydrolytic cleavage of the trifluoromethyl group; use desiccants like silica gel. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How does the electronic environment of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The strong electron-withdrawing effect of the CF₃ group activates the pyrimidine ring toward electrophilic substitution at the 5-position. However, steric hindrance from the 3,5-dichlorophenyl group may limit coupling efficiency. Computational studies (DFT) suggest that the CF₃ group reduces electron density at the 2- and 4-positions, favoring nucleophilic attack at the 5-position . Experimental optimization with bulky ligands (e.g., XPhos) improves coupling yields by mitigating steric clashes .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., anticancer assays) may arise from variations in cell lines, assay protocols, or impurity profiles. To address this:

  • Standardize Assays : Use validated cell lines (e.g., HepG2 for liver cancer) and control for solvent effects (e.g., DMSO ≤0.1%).
  • Purity Verification : Employ HPLC (>98% purity) and elemental analysis to confirm batch consistency .
  • Mechanistic Studies : Compare target engagement (e.g., kinase inhibition profiling) across studies to identify off-target effects .

Q. How can X-ray crystallography elucidate the compound’s binding mode to biological targets?

Co-crystallization with target proteins (e.g., kinases) reveals key interactions:

  • The 3,5-dichlorophenyl group occupies hydrophobic pockets.
  • The pyrimidine nitrogen forms hydrogen bonds with catalytic lysine residues.
  • The trifluoromethyl group enhances binding via van der Waals interactions. Crystal structures resolved at 1.8–2.2 Å resolution show these features in complexes with CDK2 and EGFR kinases .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Lipophilicity (LogP) : Calculated values (cLogP ≈ 3.5) using software like Schrödinger indicate moderate membrane permeability.
  • Metabolic Stability : CYP450 metabolism is modeled via docking simulations; the CF₃ group reduces oxidative metabolism, enhancing half-life .
  • ADMET Predictions : Tools like ADMETlab 2.0 highlight low aqueous solubility (≈10 µM) as a limitation, guiding formulation strategies (e.g., nanocrystal dispersion) .

Methodological Guidance

Q. How to design a SAR study for analogs of this compound targeting antimicrobial activity?

  • Core Modifications : Vary substituents at the 2-phenyl (e.g., electron-withdrawing groups) and 6-aryl positions (e.g., heteroaromatics).
  • Evaluation : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via MIC assays. Correlate activity with Hammett σ values of substituents .
  • Control Experiments : Include reference drugs (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cells (e.g., HEK293) .

Q. What analytical techniques validate the compound’s purity in synthetic batches?

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm; retention time ≈8.2 min .
  • Elemental Analysis : Confirm %C, H, N within ±0.3% of theoretical values (e.g., C 55.44%, H 2.73%, N 7.59%) .
  • TGA/DSC : Assess thermal stability; decomposition onset >200°C indicates high purity .

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